molecular formula C16H14Cl4N2O4S2 B12190758 1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine

1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine

Cat. No.: B12190758
M. Wt: 504.2 g/mol
InChI Key: JARNEBHRGLQMHG-UHFFFAOYSA-N
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Description

1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2,4-dichlorobenzenesulfonyl groups attached to a piperazine ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,4-dichlorophenyl)piperazine: Similar structure but lacks the sulfonyl groups.

    2,2’-Piperazine-1,4-diylbisethanesulfonic acid: Contains sulfonic acid groups instead of sulfonyl groups.

    Piperazine-1,4-bis(2-ethanesulfonic acid): Another sulfonic acid derivative of piperazine.

Uniqueness

1,4-Bis(2,4-dichlorobenzenesulfonyl)piperazine is unique due to the presence of both 2,4-dichlorobenzenesulfonyl groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14Cl4N2O4S2

Molecular Weight

504.2 g/mol

IUPAC Name

1,4-bis[(2,4-dichlorophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H14Cl4N2O4S2/c17-11-1-3-15(13(19)9-11)27(23,24)21-5-7-22(8-6-21)28(25,26)16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8H2

InChI Key

JARNEBHRGLQMHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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